molecular formula C10H5Cl3N4O B13743623 3,6-Dichloro-N-(2-chloro-3-pyridinyl)pyridazine-4-carboxamide

3,6-Dichloro-N-(2-chloro-3-pyridinyl)pyridazine-4-carboxamide

Cat. No.: B13743623
M. Wt: 303.5 g/mol
InChI Key: KHOUBIFOKOGWHS-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-(2-chloro-3-pyridinyl)pyridazine-4-carboxamide is a chemical compound with the molecular formula C10H5Cl3N4O It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-N-(2-chloro-3-pyridinyl)pyridazine-4-carboxamide typically involves the chlorination of pyridazine derivatives. One common method is the reaction of 3,6-dichloropyridazine with 2-chloro-3-pyridinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactions using advanced equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-(2-chloro-3-pyridinyl)pyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazine derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.

Scientific Research Applications

3,6-Dichloro-N-(2-chloro-3-pyridinyl)pyridazine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-N-(2-chloro-3-pyridinyl)pyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine: A closely related compound with similar chemical properties.

    2-Chloro-3-pyridinecarboxamide: Another related compound used in the synthesis of 3,6-Dichloro-N-(2-chloro-3-pyridinyl)pyridazine-4-carboxamide.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyridazine and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H5Cl3N4O

Molecular Weight

303.5 g/mol

IUPAC Name

3,6-dichloro-N-(2-chloropyridin-3-yl)pyridazine-4-carboxamide

InChI

InChI=1S/C10H5Cl3N4O/c11-7-4-5(8(12)17-16-7)10(18)15-6-2-1-3-14-9(6)13/h1-4H,(H,15,18)

InChI Key

KHOUBIFOKOGWHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C2=CC(=NN=C2Cl)Cl

Origin of Product

United States

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